molecular formula C14H10O B1628105 5-Phenyl-1-benzofuran CAS No. 35664-71-2

5-Phenyl-1-benzofuran

Cat. No.: B1628105
CAS No.: 35664-71-2
M. Wt: 194.23 g/mol
InChI Key: DXXGZUXOSCUPAH-UHFFFAOYSA-N
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Description

5-Phenyl-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a phenyl group attached to the fifth position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-phenylphenol with ethyl bromoacetate in the presence of a base, followed by dehydrogenation. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer applications, the compound induces apoptosis and inhibits cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin
  • Bergapten
  • Xanthotoxin
  • Usnic Acid

Comparison: 5-Phenyl-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other benzofuran derivatives, it exhibits a broader spectrum of antimicrobial and anticancer activities, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXGZUXOSCUPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557954
Record name 5-Phenyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35664-71-2
Record name 5-Phenyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(2,2-diethoxyethoxy)-4-phenylbenzene (3.52 g, 12.3 mmol) and polyphosphoric acid (2.95 g, 29.4 mmol) in benzene (60 mL) was stirred at reflux for 2 h. The reaction mixture was cooled to room temperature, decanted from the PPA and filtered through a plug of silica gel, which was washed with hexanes. The filtrate and the wash were combined anc concentrated under reduced pressure to yield 2.00 g of the crude benzofuran: 1H NMR (400 MHz, CD3OD) δ 7.79 (dd, 1H), 7.66 (d, 1H), 7.63-7.60 (m, 2H), 7.58-7.51 (m, 2H), 7.45 (t, 2H), 7.36-7.33 (m, 1H), 6.82 (dd, 1H).
Quantity
3.52 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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